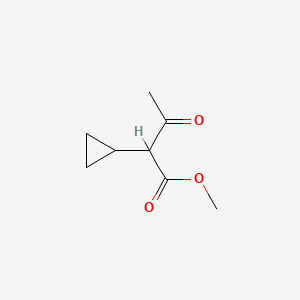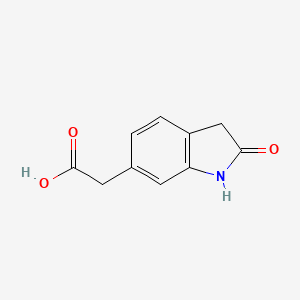
Acide (2-oxo-2,3-dihydro-1H-indol-6-yl)acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid is a compound that belongs to a class of biologically active molecules. While the specific compound is not directly studied in the provided papers, related compounds with similar indole structures have been synthesized and analyzed for their biological activities and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives were synthesized and tested as aldose reductase inhibitors, with the synthesis involving tautomeric equilibria in solution . Another method described the preparation of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines, which involved acylation and Michael addition . Additionally, a novel synthesis route for N-substituted 2-(4-oxo-4,5,6,7-tetrahydroindol-3-yl)acetic acids was developed, starting from cyclic 1,3-diketones .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various techniques. X-ray diffraction was used to determine the crystal structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, and quantum chemical calculations were performed to understand its gas phase structure . Similarly, the molecular conformations of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were discussed based on NMR spectral and X-ray data .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in several studies. For example, 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acids esters were found to react with phenylhydrazine in a regioselective manner . The synthesis of acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids and their subsequent transformation into various 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles also highlights the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds within this class have been characterized. For instance, the compound 2-oxo-1,2-dihydropyridine-1-acetic acid was synthesized and characterized by elemental analysis, IR spectrum, and single crystal X-ray diffraction, revealing its ketonic configuration and intermolecular hydrogen bonding . The study of cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives also provided insights into their inhibitory activities and selectivity toward different enzymes .
Applications De Recherche Scientifique
Propriétés chimiques
Le composé, « Acide (2-oxo-2,3-dihydro-1H-indol-6-yl)acétique », a la formule empirique C10H9NO3 et un poids moléculaire de 191,18 . Il s'agit d'une forme solide avec une chaîne SMILES de OC(=O)CC1C(=O)Nc2ccccc12 .
Potentiel biologique des dérivés de l'indole
Les dérivés de l'indole, y compris « this compound », possèdent diverses activités biologiques. Ils se sont avérés présenter des activités antivirale, anti-inflammatoire, anticancéreuse, anti-VIH, antioxydante, antimicrobienne, antituberculeuse, antidiabétique, antipaludique et anticholinestérasique . Cette large gamme d'activités biologiques a suscité l'intérêt des chercheurs pour synthétiser une variété de dérivés de l'indole .
Activité antivirale
Les dérivés de l'indole se sont avérés être des agents antiviraux potentiels. Par exemple, les dérivés de 6-amino-4-alkylés-1H-indole-2-carboxylates substitués ont été rapportés comme ayant une activité inhibitrice contre l'influenza A .
Activité anti-inflammatoire
Les dérivés de l'indole se sont avérés présenter des propriétés anti-inflammatoires, bien que des études spécifiques sur « this compound » ne soient pas facilement disponibles .
Activité anticancéreuse
Les dérivés de l'indole ont montré un potentiel dans le traitement du cancer. Cependant, des études spécifiques sur l'activité anticancéreuse de « this compound » ne sont pas facilement disponibles .
Analyses d'adsorption
« this compound » a été utilisé dans des analyses d'adsorption. Après la préparation, les gels contenant ce composé ont été soumis à un processus de séchage, puis broyés en une poudre fine pour être utilisés dans les analyses d'adsorption qui ont suivi .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can interact with their targets in a way that leads to a variety of biological effects . This interaction often involves the compound binding to a specific receptor, which then triggers a series of biochemical reactions within the cell .
Biochemical Pathways
It is known that indole derivatives can affect a variety of pathways, leading to a range of downstream effects . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that indole derivatives can have a variety of effects at the molecular and cellular level, depending on the specific receptors they interact with and the biochemical pathways they affect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid . These factors can include the pH of the environment, the presence of other molecules, and the temperature. For example, certain indole derivatives are known to be sensitive to light, and their stability can be affected by exposure to light .
Analyse Biochimique
. . .
Biochemical Properties
Indole derivatives are known to interact with multiple receptors and bind with high affinity, which can be helpful in developing new useful derivatives . They have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives are known to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
2-(2-oxo-1,3-dihydroindol-6-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-5-7-2-1-6(4-10(13)14)3-8(7)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTMYJVEPKGZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)CC(=O)O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101566-05-6 |
Source


|
| Record name | 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2552726.png)
![Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2552727.png)
![N-tert-butyl-2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2552728.png)
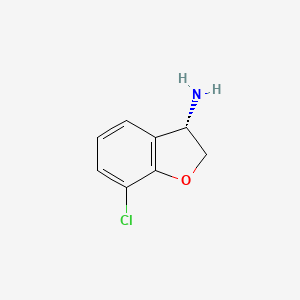
![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2552730.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2552732.png)

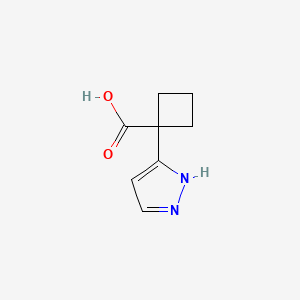
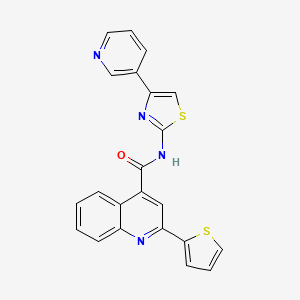

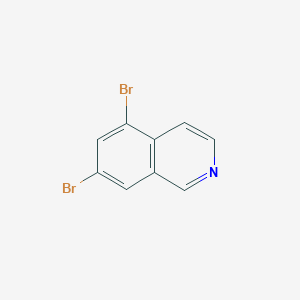
![2,4,5-trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2552743.png)
![3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552747.png)
